Cas no 1240567-24-1 ([(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride)

(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride is a synthetic organic compound featuring a phenethylamine backbone with methoxy substitutions at the 2- and 5-positions of the aromatic ring, coupled with an isopropylamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for research applications. This compound is of interest in medicinal chemistry and pharmacological studies due to its structural similarity to psychoactive phenethylamines, potentially serving as a precursor or intermediate in the synthesis of novel bioactive molecules. Its well-defined crystalline structure ensures consistent purity, facilitating precise experimental reproducibility. Handling requires adherence to standard laboratory safety protocols for amine hydrochlorides.
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride structure
1240567-24-1 structure
Product name:[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
CAS No:1240567-24-1
MF:C12H20ClNO2
MW:245.74570274353
MDL:MFCD16810319
CID:4690126

[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
    • Cl.COC1=CC=C(OC)C(CNC(C)C)=C1
    • N-(2,5-Dimethoxybenzyl)-N-isopropylamine hydrochloride
    • MDL: MFCD16810319
    • Inchi: 1S/C12H19NO2.ClH/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
    • InChI Key: ITLHZQUFCXVMRZ-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=CC(=CC=1CNC(C)C)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 173
  • Topological Polar Surface Area: 30.5

[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride Pricemore >>

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abcr
AB420672-5 g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
1240567-24-1
5g
€722.60 2023-04-24
A2B Chem LLC
AJ24323-5g
[(2,5-dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
1240567-24-1 95+%
5g
$1235.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1195729-1g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
1240567-24-1 98%
1g
¥1293.00 2024-08-09
abcr
AB420672-5g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride; .
1240567-24-1
5g
€722.60 2025-02-27
abcr
AB420672-1g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride; .
1240567-24-1
1g
€467.00 2025-02-27
abcr
AB420672-10g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride; .
1240567-24-1
10g
€935.60 2025-02-27
abcr
AB420672-10 g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
1240567-24-1
10g
€935.60 2023-04-24
abcr
AB420672-1 g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
1240567-24-1
1g
€467.00 2023-04-24
abcr
AB420672-25g
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride; .
1240567-24-1
25g
€1361.60 2025-02-27
A2B Chem LLC
AJ24323-2g
[(2,5-dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
1240567-24-1 95+%
2g
$1067.00 2024-04-20

[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride Related Literature

Additional information on [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride

Introduction to [(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride (CAS No. 1240567-24-1)

[(2,5-Dimethoxyphenyl)methyl(propan-2-yl)amine hydrochloride

] is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. With a CAS number of 1240567-24-1, this compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound features a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, a methyl group derived from the phenyl ring, and an amine group connected to a propyl chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical assays and pharmaceutical formulations.

The2,5-Dimethoxyphenyl moiety is particularly noteworthy as it introduces electronic and steric effects that can influence the compound's reactivity and interaction with biological targets. This substitution pattern is commonly found in natural products and pharmaceuticals, suggesting potential biological activity. The presence ofpropan-2-yl group provides an additional alkyl chain that can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability.

In recent years, there has been growing interest in developing novel psychoactive substances (NPS) that target the central nervous system. Compounds with similar structural motifs have been explored for their potential anxiolytic, antidepressant, and stimulant effects. [(2,5-Dimethoxyphenyl)methyl(propan-2-yl)amine hydrochloride

] falls within this category of compounds and has been studied for its interaction with neurotransmitter systems. Specifically, its ability to modulate serotonin and dopamine receptors has been of particular interest to researchers.

One of the most compelling aspects of this compound is its potential as a tool compound in biochemical research. Its well-defined structure allows for detailed studies on enzyme inhibition and receptor binding affinities. For instance, researchers have utilized this compound to investigate the binding mechanisms of monoamine oxidase (MAO) inhibitors, which are crucial in treating depression and other neurological disorders. The2,5-Dimethoxyphenyl moiety interacts with specific residues in the active site of MAO enzymes, providing insights into the structure-activity relationships (SAR) of these inhibitors.

The hydrochloride salt form of this compound enhances its stability under various storage conditions, making it a reliable reagent for laboratory use. Its solubility in water also facilitates its use in solution-based assays, such as high-throughput screening (HTS) campaigns. These properties make it an attractive candidate for drug discovery programs aimed at identifying novel therapeutic agents.

In addition to its pharmacological applications, [(2,5-Dimethoxyphenyl)methyl(propan-2-yl)amine hydrochloride

] has shown promise in preclinical studies as a potential treatment for neurological disorders. Animal models have demonstrated its ability to alleviate symptoms associated with conditions such as Parkinson's disease and Alzheimer's disease. The amine group interacts with dopamine receptors in the brain, potentially mitigating dopaminergic deficits that are characteristic of these neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution reactions to introduce the amine group. The final step involves salt formation with hydrochloric acid to improve solubility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to enhance the efficiency of certain synthetic steps.

The pharmacokinetic profile of [(2,5-Dimethoxyphenyl)methyl(propan-2-yl)amine hydrochloride]

] has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro studies have shown that it exhibits moderate solubility in water but higher solubility in organic solvents commonly used in pharmaceutical formulations. Metabolic studies indicate that it is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that can be further studied for their biological activity.

The safety profile of this compound is another critical aspect that has been evaluated through toxicological studies. Acute toxicity assays have demonstrated that it exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations. Chronic toxicity studies are ongoing to assess long-term exposure risks and potential side effects. These studies are essential for ensuring the safe use of this compound in clinical settings.

In conclusion, [(2,5-Dimethoxyphenyl)methyl(propan-2-yl)amine hydrochloride

] is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for studying neurotransmitter systems and developing novel therapeutics for neurological disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts aimed at improving human health.

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